N,N'-di-2-naphthyl-1,4-cyclohexanedicarboxamide
Overview
Description
N,N'-di-2-naphthyl-1,4-cyclohexanedicarboxamide is a chemical compound whose synthesis, molecular structure, and properties have been explored in various studies. This analysis compiles findings from these studies to provide a comprehensive understanding of the compound.
Synthesis Analysis
The synthesis of this compound and related compounds involves several steps. The process typically includes acylation reactions and characterizations using techniques like IR spectroscopy and NMR spectroscopy. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, indicating a possible similarity in the synthesis pathway for this compound (Özer, Arslan, VanDerveer, & Külcü, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through X-ray diffraction and other spectroscopic methods. For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was characterized, providing insights into the molecular conformation and stability of these compounds (Özer et al., 2009).
Chemical Reactions and Properties
Compounds similar to this compound exhibit various chemical reactions and properties. For instance, the reactivity of similar compounds under different conditions, such as in the presence of fluoride anions or during photocycloaddition reactions, has been documented. These reactions often lead to significant changes in the compounds' physical and chemical characteristics (Younes et al., 2020).
Physical Properties Analysis
The physical properties of this compound and related compounds have been a focus of various studies. These properties often include aspects like crystal structure, hydrogen bonding, and thermal behavior. The crystallography and spectral characterization of related compounds provide valuable insights into their physical properties (Dong & Quan, 2000).
Chemical Properties Analysis
The chemical properties of such compounds, including their solubility, reactivity, and interactions with other chemicals, are crucial for understanding their potential applications. Studies on related compounds, such as aromatic polyamides derived from similar structures, offer insights into the chemical behaviors and potential applications of this compound (Gutch, Banerjee, & Jaiswal, 2003).
Scientific Research Applications
Synthesis and Characterization
A study by Özer et al. (2009) detailed the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a derivative with naphthalen-1yl substituent. These compounds were analyzed using elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction, revealing significant insights into their structural properties Özer et al., 2009.
Applications in Supramolecular Chemistry and Sensing
Functional naphthalene diimides (NDIs), including derivatives similar in structural motif to N,N'-di-2-naphthyl-1,4-cyclohexanedicarboxamide, have been extensively studied for their applications in supramolecular chemistry, sensors, and molecular switching devices. A comprehensive review by Kobaisi et al. (2016) explored the use of NDIs in various domains such as host-guest complexes, ion-channels, and as gelators for sensing aromatic systems, highlighting the versatile application range of these compounds Kobaisi et al., 2016.
Electronic and Material Applications
Catalysis and Selective Gas Adsorption
Research by Wang et al. (2011) demonstrated the use of a catalyst derived from a naphthalene diimide structure for the highly selective hydrogenation of phenol and its derivatives, showing potential applications in chemical industry processes Wang et al., 2011.
Biotechnological Applications
Takenaka (2020) explored the application of water-soluble NDI derivatives in biotechnology, particularly their binding to DNA duplexes and potential in developing unique DNA analytical techniques, functional DNA polymers, and supramolecular polymers. This research opens avenues for utilizing such compounds in gene detection systems and possibly as anticancer therapeutics Takenaka, 2020.
properties
IUPAC Name |
1-N,4-N-dinaphthalen-2-ylcyclohexane-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O2/c31-27(29-25-15-13-19-5-1-3-7-23(19)17-25)21-9-11-22(12-10-21)28(32)30-26-16-14-20-6-2-4-8-24(20)18-26/h1-8,13-18,21-22H,9-12H2,(H,29,31)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQSMXGTAULMEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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